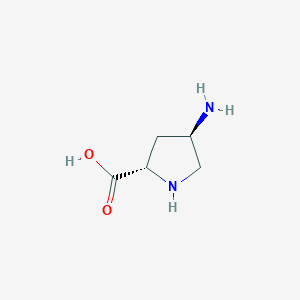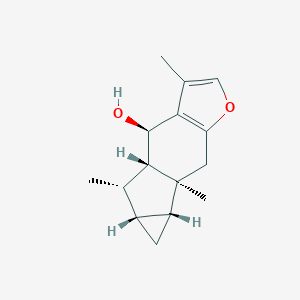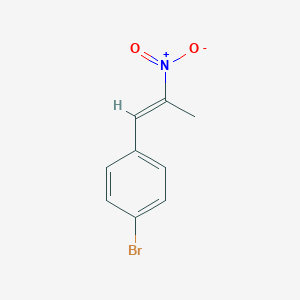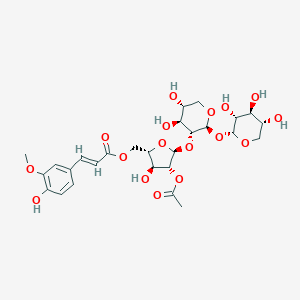
Afaxx
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Afaxx is a synthetic compound that has been used extensively in scientific research due to its unique properties. It is a small molecule that has been found to have a wide range of applications in various fields of study. The aim of
Mecanismo De Acción
The mechanism of action of Afaxx is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. Afaxx has been found to have a potent effect on the release of dopamine, a neurotransmitter that is involved in the regulation of mood, motivation, and reward.
Efectos Bioquímicos Y Fisiológicos
Afaxx has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine, as well as other neurotransmitters such as norepinephrine and serotonin. Afaxx has also been found to have a potent effect on the regulation of mood, motivation, and reward.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Afaxx has several advantages for use in laboratory experiments. It is a small molecule that can be easily synthesized and purified, making it an ideal candidate for use in various biochemical and pharmacological assays. However, Afaxx also has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
The future of Afaxx research is promising, with many potential applications in various fields of study. Some of the future directions for research include the development of new synthetic methods for Afaxx, the investigation of its potential therapeutic applications, and the exploration of its effects on various neurotransmitter systems. Additionally, further research is needed to fully understand the mechanism of action of Afaxx and its potential use in the treatment of neurological disorders.
Conclusion:
In conclusion, Afaxx is a synthetic compound that has been extensively used in scientific research due to its unique properties. It has a wide range of applications in various fields of study, including pharmacology, biochemistry, and neuroscience. Afaxx has been found to have a potent effect on the release of dopamine, as well as other neurotransmitters, and has been shown to have a significant effect on the regulation of mood, motivation, and reward. While Afaxx has several advantages for use in laboratory experiments, it also has some limitations, and further research is needed to fully understand its potential therapeutic applications.
Métodos De Síntesis
Afaxx is a synthetic compound that can be synthesized using a variety of methods. One of the most common methods involves the reaction of two different chemical compounds, which are then combined to form Afaxx. This method is often used in the laboratory setting and requires a high level of expertise in organic chemistry.
Aplicaciones Científicas De Investigación
Afaxx has been used extensively in scientific research due to its unique properties. It has been found to have a wide range of applications in various fields of study, including pharmacology, biochemistry, and neuroscience. Afaxx has been used to study the effects of various drugs on the central nervous system, as well as the mechanisms behind the development of neurological disorders.
Propiedades
Número CAS |
135546-60-0 |
|---|---|
Nombre del producto |
Afaxx |
Fórmula molecular |
C27H36O17 |
Peso molecular |
632.6 g/mol |
Nombre IUPAC |
[(2S,3S,4R,5S)-4-acetyloxy-5-[(2S,3R,4S,5R)-4,5-dihydroxy-2-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-3-hydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C27H36O17/c1-11(28)41-24-21(35)17(10-38-18(32)6-4-12-3-5-13(29)16(7-12)37-2)42-27(24)43-23-20(34)15(31)9-40-26(23)44-25-22(36)19(33)14(30)8-39-25/h3-7,14-15,17,19-27,29-31,33-36H,8-10H2,1-2H3/b6-4+/t14-,15-,17+,19+,20+,21+,22-,23-,24-,25-,26+,27+/m1/s1 |
Clave InChI |
FXWDCXWGZBCYRK-XLNOXRKASA-N |
SMILES isomérico |
CC(=O)O[C@@H]1[C@H]([C@@H](O[C@H]1O[C@@H]2[C@H]([C@@H](CO[C@H]2O[C@@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)O)O)COC(=O)/C=C/C4=CC(=C(C=C4)O)OC)O |
SMILES |
CC(=O)OC1C(C(OC1OC2C(C(COC2OC3C(C(C(CO3)O)O)O)O)O)COC(=O)C=CC4=CC(=C(C=C4)O)OC)O |
SMILES canónico |
CC(=O)OC1C(C(OC1OC2C(C(COC2OC3C(C(C(CO3)O)O)O)O)O)COC(=O)C=CC4=CC(=C(C=C4)O)OC)O |
Sinónimos |
AFAXX O-(2-O-acetyl-5-O-(feruloyl)-alpha-arabinofuranosyl)-(1-3)-O-beta-xylopyranosyl-(1-4)-xylopyranose |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



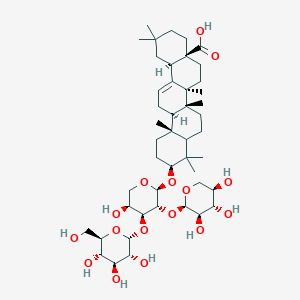
![Phenol, 4-[[2,5-dimethoxy-4-(phenylazo)phenyl]azo]-](/img/structure/B156082.png)
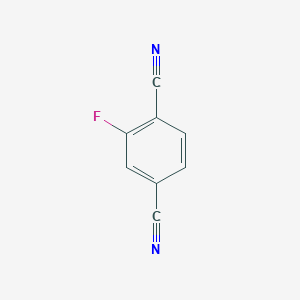
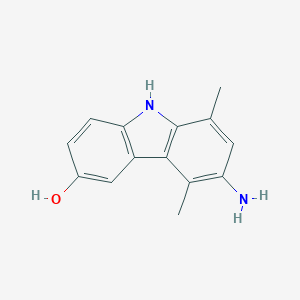
![1,6-Dioxaspiro[4.5]decan-2-ylmethanol](/img/structure/B156086.png)
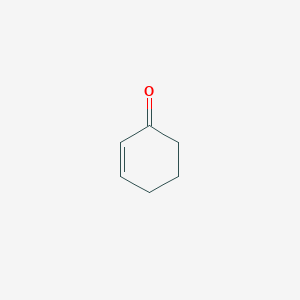
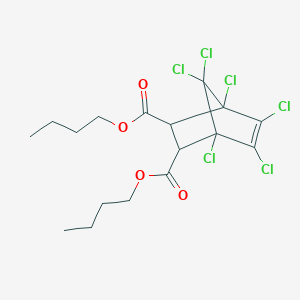
![5-Aminoimidazo[4,5-d][1,3]oxazin-7(1H)-one](/img/structure/B156091.png)
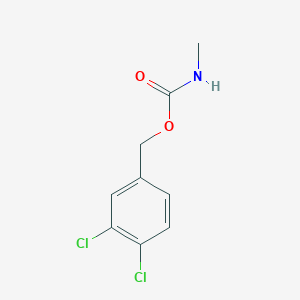
![4-Chlorobenzo[d]thiazole-2-thiol](/img/structure/B156095.png)
![Bicyclo[3.1.0]hexan-3-ol](/img/structure/B156100.png)
